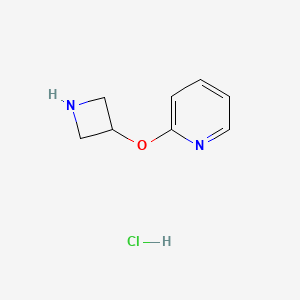

2-(Azetidin-3-yloxy)pyridine hydrochloride

説明

2-(Azetidin-3-yloxy)pyridine hydrochloride is a heterocyclic compound featuring a pyridine ring substituted with an azetidine (4-membered nitrogen-containing ring) via an ether linkage at the 2-position. Its molecular formula is C₈H₁₁ClN₂O, with a molecular weight of 202.64 g/mol (inferred from analogs in ). This compound serves as a versatile building block in medicinal chemistry due to its reactive azetidine and pyridine moieties, enabling further functionalization for drug discovery .

特性

IUPAC Name |

2-(azetidin-3-yloxy)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c1-2-4-10-8(3-1)11-7-5-9-6-7;/h1-4,7,9H,5-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUERLMCLXXFYRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Mitsunobu Coupling for Ether Bond Formation

The core synthetic challenge lies in forming the ether linkage between the azetidine and pyridine moieties. Mitsunobu coupling, employing diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) with triphenylphosphine (PPh₃), is widely utilized. For example, (S)-3-(azetidin-2-ylmethoxy)pyridine derivatives were synthesized via Mitsunobu conditions using Boc-protected azetidinylmethanol and pyridinol substrates in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–20°C under inert atmospheres.

Table 1: Mitsunobu Reaction Conditions for Analogous Compounds

Key considerations:

-

Protecting Groups : Boc (tert-butoxycarbonyl) protection of the azetidine nitrogen prevents undesired side reactions during coupling.

-

Solvent Selection : Polar aprotic solvents (THF, DCM) enhance reagent solubility while minimizing nucleophilic interference.

-

Temperature Control : Reactions initiated at 0°C prevent exothermic decomposition of azodicarboxylates.

Deprotection of Boc-Protected Intermediates

Post-coupling, acidic deprotection removes Boc groups to free the azetidine amine. Trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane/methanol are standard:

Critical Parameters :

-

Acid Strength : TFA (10–20 equiv.) achieves complete deprotection within 15–30 min at 0°C. HCl (4 M in dioxane) requires longer reaction times (15–24 h) but simplifies salt formation.

-

Workup : Neutralization with NaOH or SCX (strong cation exchange) chromatography isolates the free base or hydrochloride salt, respectively.

Hydrochloride Salt Formation

The final step involves treating the free base with HCl to precipitate the hydrochloride salt. Stoichiometric HCl in methanol or diethyl ether is added dropwise to a chilled solution of 2-(azetidin-3-yloxy)pyridine, followed by filtration and drying.

Optimization Insights :

-

Solvent Polarity : Methanol ensures homogeneity during acid addition, while ether promotes crystallization.

-

Purity Control : Recrystallization from ethanol/water (1:1) removes residual ligands or unreacted starting materials.

Alternative Synthetic Strategies

| Substrate | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 5-Bromo-2-methylpyridine | Et₃N | DMSO | 50°C | 78% |

| 3-Bromo-2-trifluoromethylpyridine | iPr₂NH | THF | 40°C | 65% |

Reductive Amination for Azetidine Synthesis

Azetidine rings can be constructed via reductive amination of γ-amino alcohols, though this route is less common for 2-(azetidin-3-yloxy)pyridine. Sodium cyanoborohydride or hydrogenation over Pd/C facilitates cyclization:

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR : Diagnostic signals include pyridine aromatic protons (δ 7.2–8.5 ppm) and azetidine CH₂ groups (δ 3.0–4.0 ppm).

-

Mass Spectrometry : ESI-MS confirms the molecular ion ([M+H]⁺ = 187.08 m/z) and HCl adducts.

Challenges and Mitigation Strategies

Side Reactions

化学反応の分析

2-(Azetidin-3-yloxy)pyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the azetidine ring or the pyridine ring is substituted with other functional groups.

Ring-Opening Reactions: Due to the ring strain in azetidine, it can undergo ring-opening reactions under acidic or basic conditions

科学的研究の応用

Medicinal Chemistry

2-(Azetidin-3-yloxy)pyridine hydrochloride has been investigated for its potential as a precursor in drug development. Its unique structure allows for modifications that can lead to the synthesis of novel therapeutic agents.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, related compounds have shown activity against cyclooxygenase enzymes, which are critical in the inflammatory response .

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, derivatives have been tested against strains like Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL .

Biological Studies

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Neuroprotective Effects : The compound has potential applications in treating neurodegenerative diseases by protecting dopaminergic neurons from degeneration .

- Anti-inflammatory Effects : Studies show that derivatives can inhibit COX enzymes, suggesting their use in managing inflammatory conditions .

Materials Science

The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the incorporation into various matrices, enhancing material performance.

Antimicrobial Efficacy

In a study assessing the antimicrobial properties of thioether derivatives similar to this compound, it was found that modifications in the azetidine ring significantly enhanced antibacterial activity against resistant strains.

Anticancer Activity

Research comparing azetidine derivatives revealed that specific substitutions on the azetidine ring led to improved selectivity against cancer cells while reducing toxicity towards normal tissues. This suggests a promising avenue for developing targeted cancer therapies .

作用機序

The mechanism of action of 2-(Azetidin-3-yloxy)pyridine hydrochloride involves its interaction with various molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s overall reactivity and binding properties .

類似化合物との比較

Structural Analogs and Positional Isomerism

4-(Azetidin-3-yloxy)pyridine Dihydrochloride

- Structure : Azetidinyloxy group at the 4-position of pyridine.

- Molecular Formula : C₈H₁₂Cl₂N₂O.

- Molecular Weight : 223.1 g/mol.

- Key Difference : Positional isomerism alters electronic distribution and binding interactions. The 4-substituted analog may exhibit distinct pharmacokinetics due to steric and electronic effects compared to the 2-substituted target compound .

2-(3-Azetidinyl)pyridine Hydrochloride

- Structure : Direct attachment of azetidine to pyridine without an ether linkage.

- Molecular Formula : C₈H₁₀ClN₂.

- Molecular Weight : 178.63 g/mol.

- Key Difference : Absence of the oxygen bridge reduces polarity and may impact solubility and target affinity .

Ring Size and Heterocyclic Variants

3-Methyl-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride

- Structure : Pyrrolidine (5-membered ring) replaces azetidine.

- Molecular Weight : ~250 g/mol (estimated).

2-Methoxy-4-(piperidin-3-yloxy)pyridine Dihydrochloride

- Structure : Piperidine (6-membered ring) substituent.

- Molecular Formula : C₁₁H₁₆Cl₂N₂O₂.

- Molecular Weight : 295.17 g/mol.

- Key Difference : Increased ring size and methoxy group enhance steric bulk and metabolic stability, which may prolong half-life .

Functional Group Modifications

2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine Hydrochloride

- Structure : Chloromethyl and methoxypropoxy substituents.

- Molecular Weight : ~300 g/mol (estimated).

- Key Difference : Chlorine enhances electrophilicity for nucleophilic substitution reactions, while the ether chain improves solubility .

2-(Azetidin-3-yloxy)quinoxaline Hydrochloride

- Structure: Quinoxaline core instead of pyridine.

- Molecular Formula : C₁₁H₁₂ClN₃O.

- Molecular Weight : 237.69 g/mol.

- Key Difference: Quinoxaline’s extended π-system may enhance DNA intercalation or kinase inhibition properties, diverging from pyridine’s applications .

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|

| 2-(Azetidin-3-yloxy)pyridine HCl | 202.64 | Not reported | Likely polar solvents |

| 4-(Azetidin-3-yloxy)pyridine diHCl | 223.1 | Not reported | Water (high, due to diHCl) |

| 2-Chloromethyl-3-methyl-4-substituted | ~300 | 113–115 | Chloroform, methanol |

| 2-(Azetidin-3-yl)pyridine HCl | 178.63 | Not reported | Moderate polarity |

Notes: Hydrochloride salts generally improve water solubility. Bulky substituents (e.g., methoxypropoxy) reduce crystallinity but enhance organic solubility .

生物活性

2-(Azetidin-3-yloxy)pyridine hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This compound features a pyridine ring substituted with an azetidine moiety, which may contribute to its interaction with various biological targets. The following sections will detail its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20-40 µM |

| Escherichia coli | 40-70 µM |

| Caulobacter crescentus | Not specified |

The MIC values suggest that while the compound has antibacterial properties, it may not be as potent as traditional antibiotics such as ceftriaxone, which has MIC values of 0.1 µM against E. coli and S. aureus .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets, particularly enzymes and receptors. The azetidine ring and pyridine core can modulate the activity of these targets, leading to antimicrobial effects .

Antiviral Activity

Recent studies have also explored the antiviral potential of this compound. It has shown promise in inhibiting viral replication in models of influenza A virus infection, with significant reductions in viral load observed in treated subjects .

Study on Antibacterial Activity

In a comparative study involving several derivatives of pyridine compounds, this compound was tested against multi-drug resistant strains of bacteria. The results indicated that while it displayed antibacterial activity, further modifications to its structure could enhance its efficacy.

Pharmacokinetic Profile

Pharmacokinetic studies have revealed that this compound possesses favorable absorption characteristics with a bioavailability rate of approximately 31.8% following oral administration . Moreover, toxicity assessments in animal models indicated no acute toxicity at doses up to 2000 mg/kg, suggesting a promising safety profile for therapeutic applications .

Comparative Analysis with Other Compounds

In a study comparing various compounds for their effects on nicotinic acetylcholine receptors (nAChRs), derivatives similar to this compound showed varying degrees of selectivity and potency. For instance, modifications that included different substituents on the pyridine ring significantly affected binding affinity and selectivity towards nAChR subtypes .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(Azetidin-3-yloxy)pyridine hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves varying reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, nucleophilic substitution reactions (common in azetidine-containing compounds) may require base selection (e.g., K2CO3) and inert atmospheres to minimize side reactions . Purification steps, such as column chromatography or recrystallization using dichloromethane/methanol mixtures, are critical for isolating high-purity products. Monitoring intermediates via TLC or HPLC (≥98% purity threshold) ensures reaction progress .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify the azetidine ring (δ ~3.5–4.5 ppm for CH2 groups) and pyridine protons (δ ~7.0–8.5 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 215.2) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (gradient elution) is standard. Purity ≥95% is typical for research-grade material .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under nitrogen at –20°C to prevent hydrolysis of the azetidine ring. Conduct stability studies via accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) to assess hygroscopicity and thermal decomposition . Always use nitrile gloves and fume hoods during handling to avoid respiratory or dermal exposure .

Advanced Research Questions

Q. What are the key reaction mechanisms for functionalizing this compound in medicinal chemistry applications?

- Methodological Answer :

- Substitution Reactions : The azetidine oxygen can act as a nucleophile. For example, Mitsunobu reactions with alcohols yield ether derivatives, while SN2 reactions with alkyl halides introduce substituents .

- Cross-Coupling : Suzuki-Miyaura coupling (Pd catalysts) on the pyridine ring enables aryl/heteroaryl diversification. Optimize ligand choice (e.g., XPhos) and base (K3PO4) for C–C bond formation .

- Contradiction Note : Some studies report azetidine ring instability under strong acidic conditions, requiring pH-controlled environments (pH 6–8) during functionalization .

Q. How can researchers resolve discrepancies in reported biological activity data for analogs of this compound?

- Methodological Answer :

- Data Reconciliation : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, conflicting IC50 values may arise from differences in ATP concentrations in kinase assays .

- Structural Validation : Re-synthesize disputed analogs using published protocols and validate via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for stereochemistry) .

Q. What strategies are effective for developing selective analytical methods to quantify this compound in complex matrices (e.g., plasma)?

- Methodological Answer :

- Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) removes interfering biomolecules. Include internal standards (e.g., deuterated analogs) for LC-MS/MS normalization .

- Chromatographic Optimization : Use a hydrophilic interaction liquid chromatography (HILIC) column to retain polar metabolites. Gradient elution (0.1% formic acid in water/acetonitrile) enhances peak resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。